molecular formula C14H12BrFN4 B8492867 6-(3-Bromo-4-fluorophenyl)-9-isopropyl-9H-imidazo[4,5-c]pyridazine

6-(3-Bromo-4-fluorophenyl)-9-isopropyl-9H-imidazo[4,5-c]pyridazine

Cat. No. B8492867
M. Wt: 335.17 g/mol
InChI Key: CBOGUDQXRCXFAY-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

To a solution of 4-(4-fluorophenyl)-7-isopropyl-7H-imidazo[4,5-c]pyridazine (Preparation 86, 770 mg, 3.00 mmol) in concentrated sulfuric acid (7.00 mL) at 0° C. was added 1,3-dibromo-5,5-dimethyl hydantoin (687 mg, 2.40 mmol) portionwise over 1.5 hours and the reaction stirred at 0° C. for 1 hour. The reaction mixture was added dropwise into a solution of saturated aqueous sodium thiosulfate solution (20 mL) at 0° C. Following complete addition the reaction mixture was basified to pH=9 with solid potassium carbonate. The reaction mixture was filtered through celite, washed with CH2Cl2 (20 mL) and extracted into CH2Cl2 (3×40 mL), dried over Na2SO4, filtered and concentrated under vacuum to yield a pale yellow solid. Purification by silica gel column chromatography eluting with EtOAc:CH2Cl2 1:1 afforded the title compound as a pale yellow solid (558 mg, 55%).
Name
4-(4-fluorophenyl)-7-isopropyl-7H-imidazo[4,5-c]pyridazine
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
687 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[N:16]=[CH:15][N:14]([CH:17]([CH3:19])[CH3:18])[C:10]=3[N:11]=[N:12][CH:13]=2)=[CH:4][CH:3]=1.[Br:20]N1C(C)(C)C(=O)N(Br)C1=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O>[Br:20][C:3]1[CH:4]=[C:5]([C:8]2[C:9]3[N:16]=[CH:15][N:14]([CH:17]([CH3:19])[CH3:18])[C:10]=3[N:11]=[N:12][CH:13]=2)[CH:6]=[CH:7][C:2]=1[F:1] |f:2.3.4,5.6.7|

Inputs

Step One
Name
4-(4-fluorophenyl)-7-isopropyl-7H-imidazo[4,5-c]pyridazine
Quantity
770 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C2=C(N=NC1)N(C=N2)C(C)C
Name
Quantity
687 mg
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition the reaction mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with CH2Cl2 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into CH2Cl2 (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc:CH2Cl2 1:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)C=1C2=C(N=NC1)N(C=N2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 558 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.